

Technical Characterization Guide: 5-Ethynyl-2-methylbenzamide[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide

CAS No.: 1393901-32-0

Cat. No.: B1407719

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Executive Summary

5-Ethynyl-2-methylbenzamide is a critical synthetic intermediate (often designated as I71 in patent literature) utilized in the manufacture of Focal Adhesion Kinase (FAK) inhibitors and other pyrimidine-based kinase modulators. Its structural integrity is defined by the coexistence of a reactive terminal alkyne and a primary amide on a toluene scaffold.

The characterization of this compound presents specific challenges: ensuring the complete deprotection of the trimethylsilyl (TMS) precursor without compromising the amide, and preventing the oxidative homocoupling of the terminal alkyne (Glaser coupling) during storage. This guide provides a self-validating analytical framework to certify the identity and purity of **5-Ethynyl-2-methylbenzamide** for pharmaceutical applications.

Physicochemical Profile

Property	Specification
IUPAC Name	5-Ethynyl-2-methylbenzamide
CAS Number	1393901-32-0
Molecular Formula	
Molecular Weight	159.19 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, THF; Sparingly soluble in water
Melting Point	158–162 °C (Typical range for benzamide analogs)
Key Functional Groups	Primary Amide (), Terminal Alkyne ()

Synthesis Context & Impurity Logic

Understanding the synthesis is prerequisite to effective characterization. **5-Ethynyl-2-methylbenzamide** is typically generated via a Sonogashira coupling of 5-bromo-2-methylbenzamide with trimethylsilylacetylene, followed by desilylation with TBAF (Tetrabutylammonium fluoride).

Critical Impurity Profile:

- Residual Precursor: 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (Incomplete deprotection).
- Starting Material: 5-bromo-2-methylbenzamide (Unreacted).
- Diyne Impurity: 5,5'-(buta-1,3-diyne-1,4-diyl)bis(2-methylbenzamide) (Oxidative homocoupling product).
- TBAF Residues: Tetrabutylammonium salts (if workup is insufficient).

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural validation. The diagnostic signal is the acetylenic proton, which must be distinguished from aromatic protons.

Protocol:

- Solvent: DMSO-

(Preferred due to solubility and amide proton exchange rates).

- Concentration: 10 mg/mL.
- Frequency: 400 MHz or higher.

Diagnostic Signals (

¹H NMR in DMSO-

):

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Validation Note
7.80	Singlet (br)	1H	Amide	Exchangeable with .
7.41	Multiplet	3H	Ar-H + Amide	Overlap of aromatic ring protons and second amide proton.
7.25	Doublet (Hz)	1H	Ar-H (C3)	Ortho-coupling to methyl group position.
4.17	Singlet	1H	Alkyne	CRITICAL: Absence indicates oxidation; shift indicates TMS presence (0.22 ppm).
2.36	Singlet	3H	Ar-	Reference signal for integration.

Self-Validating Check: The integral ratio of the methyl singlet (2.36 ppm) to the alkyne singlet (4.17 ppm) must be exactly 3:1. A ratio < 1:0.95 suggests loss of the terminal alkyne (dimerization).

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Expected Ion:

m/z.

- Fragment Ions: Loss of

(

) is common for primary amides, resulting in an acylium ion at m/z ~143.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" check for the functional groups.

- 3280–3300 cm

: Sharp

stretch (Diagnostic for terminal alkyne).

- 2100–2120 cm

: Weak

stretch.

- 1650–1690 cm

: Strong

(Amide I band).

- 3150–3400 cm

: Doublet for primary amide

stretch (often broadened).

Chromatographic Purity Method (HPLC)

A generic gradient method is insufficient due to the polarity difference between the amide and the potential non-polar TMS impurity.

Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).
- Temperature: 30 °C.

Gradient Table:

Time (min)	% A	% B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection / Hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	95	5	Re-equilibration

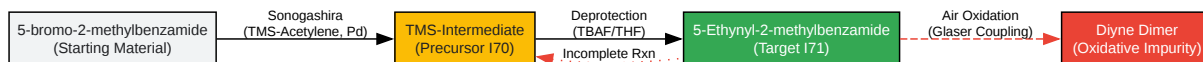
Retention Logic:

- **5-Ethynyl-2-methylbenzamide**: Elutes mid-gradient (approx. 6-8 min). Amide group increases polarity relative to toluene.
- TMS-Precursor: Elutes significantly later (approx. 10-12 min) due to the lipophilic trimethylsilyl group.
- Diyne Dimer: Elutes later than the monomer due to doubled hydrophobic surface area.

Visualization of Workflows

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of the compound and the specific impurities that the analytical methods must detect.

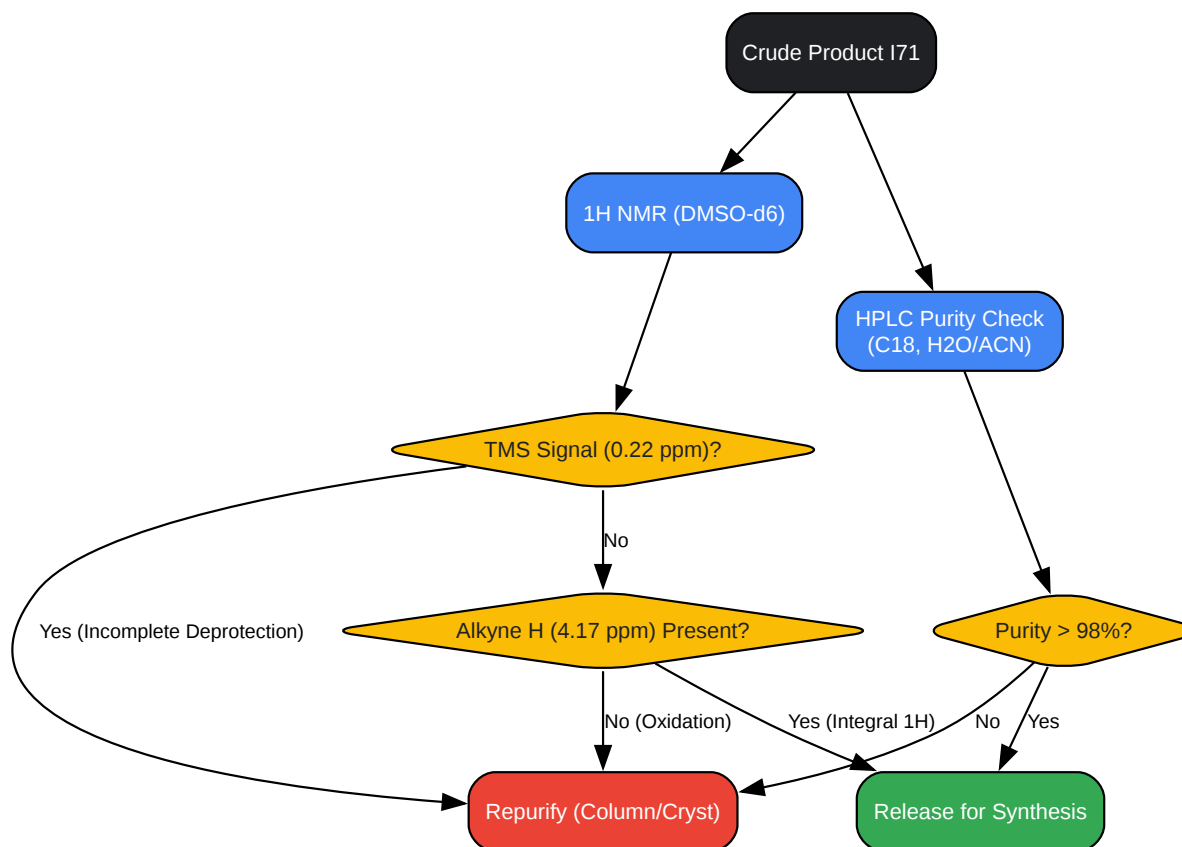


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Caption: Synthesis pathway showing the critical deprotection step and the risk of oxidative dimerization.

Diagram 2: Analytical Characterization Workflow

A decision tree for validating the compound batch.



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Caption: Analytical decision matrix ensuring both chemical purity and structural integrity before downstream use.

Handling & Stability

- Storage: Store at -20°C under Argon or Nitrogen. Terminal alkynes are prone to polymerization and oxidation.
- Reactivity: Avoid contact with copper salts unless intended for Click chemistry, as this will catalyze homocoupling.
- Safety: As with all benzamides, handle with standard PPE. Avoid inhalation of dust.

References

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Phone: (601) 213-4426

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